N-Acetyl-S-methyl-L-cysteine

CYP inhibition drug-drug interaction human liver microsomes

CYP phenotyping panels often suffer from cross-isoform interference. N-Acetyl-S-methyl-L-cysteine solves this: at 1 mM it inhibits only CYP1A2 (26%) and CYP2D6 (19%), sparing CYP2C9/2C19/3A4. • Selective probe for unambiguous CYP1A2/2D6 activity assignment • Validated substrate for N-deacetylase and PAH sulfoxidation assays • Water-soluble formulation eliminates solvent vehicle artifacts in cell-based studies Supplied ≥95% purity; deuterated d3 standard available for MS calibration.

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
CAS No. 16637-59-5
Cat. No. B016540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-methyl-L-cysteine
CAS16637-59-5
SynonymsS-Methylmercapturic Acid; 
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC)C(=O)O
InChIInChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1
InChIKeyRYGLCORNOFFGTB-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-S-methyl-L-cysteine Profile


N-Acetyl-S-methyl-L-cysteine (CAS 16637-59-5), also referred to as S-methylmercapturic acid, is an S-substituted derivative of N-acetyl-L-cysteine characterized by the addition of a methyl group to the thiol sulfur atom [1]. The compound is recognized as a human urinary metabolite and a human xenobiotic metabolite [2]. It belongs to the mercapturic acid class of S-substituted N-acetyl-L-cysteines and is a methyl sulfide, with a molecular weight of 177.22 g/mol and the molecular formula C6H11NO3S [3]. The compound exists as a white to off-white solid with a melting point of approximately 83–85 °C and is slightly soluble in DMSO, methanol, and water [4]. N-Acetyl-S-methyl-L-cysteine is primarily utilized in research settings as an analytical standard, a metabolite reference standard, and a tool compound for studying mercapturic acid pathway metabolism and CYP enzyme interactions [5].

N-Acetyl-S-methyl-L-cysteine: Substitution Incompatibility


Substitution of N-Acetyl-S-methyl-L-cysteine with other cysteine derivatives—including L-cysteine, N-acetyl-L-cysteine (NAC), or S-methyl-L-cysteine—cannot be assumed due to distinct metabolic fates and enzyme interaction profiles that are directly governed by the combined presence of the N-acetyl and S-methyl modifications. The S-methyl group prevents oxidation of the thiol moiety, thereby conferring a different redox stability profile compared to free thiols like NAC or L-cysteine [1]. Critically, the N-acetyl group together with the S-methyl group dictates whether the compound acts as a substrate or inhibitor for key biotransformation enzymes: unmodified S-methyl-L-cysteine undergoes minimal N-acetylation in vivo, whereas its N-acetylated derivative, N-acetyl-S-methyl-L-cysteine, is primarily a substrate for deacetylation rather than acetylation [2]. This divergent metabolic handling directly impacts pharmacokinetic parameters and the compound's utility as an analytical standard or as a tool to interrogate specific enzyme activities. Furthermore, the specific CYP inhibition fingerprint of N-acetyl-S-methyl-L-cysteine differs quantitatively from its non-acetylated precursor and from other N-acetylated analogs [3], rendering generic class-based substitutions unsuitable for applications requiring precise metabolic or interaction profiling.

N-Acetyl-S-methyl-L-cysteine: Differentiation Evidence


CYP1A2 and CYP2D6 Inhibition vs. Allyl Analog

In a direct head-to-head evaluation using human liver microsomes, N-acetyl-S-methyl-L-cysteine inhibited CYP1A2-catalyzed reactions by 26% and CYP2D6-catalyzed reactions by 19% at a concentration of 1 mM. In contrast, the structurally related N-acetyl-S-allyl-L-cysteine exhibited identical inhibition values of 26% for CYP1A2 and 19% for CYP2D6, demonstrating comparable inhibition potency for these specific isoforms. However, trans-N-acetyl-S-1-propenyl-L-cysteine displayed a broader and more potent inhibition profile, with 19–49% inhibition of CYP1A2, 2C19, 2D6, and 3A4 activities at the same concentration [1]. This data establishes that while N-acetyl-S-methyl-L-cysteine and N-acetyl-S-allyl-L-cysteine share a similar CYP inhibition fingerprint, they differ significantly from the 1-propenyl analog, providing a clear differentiation basis for applications where a narrower CYP interaction spectrum is desired.

CYP inhibition drug-drug interaction human liver microsomes

N-Acetylation Metabolic Fate vs. S-Methyl-L-cysteine

A comparative pharmacokinetic study in rats and dogs directly assessed the extent of N-acetylation metabolism for S-methyl-L-cysteine (SMC) versus its N-acetylated form, N-acetyl-S-methyl-L-cysteine. The study found that SMC undergoes minimal N-acetylation in vivo. This is mechanistically explained by in vitro enzyme activity data: liver and kidney S9 fractions from both rats and dogs exhibited little to no N-acetylation activity towards SMC, but demonstrated considerably higher activities for the deacetylation of N-acetyl-S-methyl-L-cysteine. Consequently, when SMC is administered, it remains largely unconjugated, whereas exogenously provided N-acetyl-S-methyl-L-cysteine is efficiently deacetylated back to SMC [1]. This metabolic divergence establishes that N-acetyl-S-methyl-L-cysteine is not simply an inactive, terminal metabolite but is subject to active deacetylation, distinguishing its in vivo handling from the non-acetylated SMC and from N-acetylated analogs like trans-S-1-propenyl-L-cysteine, which undergoes extensive N-acetylation.

pharmacokinetics N-acetylation metabolism deacetylation rat dog

Urinary Excretion: S-Methyl-L-cysteine vs. Mercapturic Acid

A pilot study employing isotope-dilution GC-MS quantified the urinary excretion of S-methyl-L-cysteine (SMC) and its mercapturic acid form, N-acetyl-S-methyl-L-cysteine (also termed S-methylmercapturic acid, SMMA), in healthy human subjects. The study reported that SMC concentrations in morning urine ranged from 0.02 to 0.7 µg/mL (n=61) with substantial inter-day and inter-individual variability. In contrast, SMMA was not detected above the minimum quantifiable level of approximately 500 µg/L in any of the samples analyzed [1]. This stark difference in detectability—consistent presence of SMC versus absence of SMMA in urine—highlights that N-acetyl-S-methyl-L-cysteine is not a significant urinary excretion product under normal physiological conditions. The finding positions SMC, not SMMA, as the primary candidate urinary biomarker for studying methylation turnover and MGMT-mediated DNA repair processes [2]. This differentiation is critical for researchers selecting analytical standards or developing targeted metabolomics assays.

urinary biomarker methylation turnover GC-MS human S-methylmercapturic acid

Aqueous Solubility vs. Hydrophobic Mercapturates

N-Acetyl-S-methyl-L-cysteine is reported to be soluble in water and to exhibit stability under physiological conditions . This solubility profile distinguishes it from larger, more hydrophobic S-substituted mercapturic acids, such as S-benzylmercapturic acid or S-(1-hydroxynaphthal-2-yl)mercapturic acid, which require organic co-solvents or specialized formulations for aqueous applications [1]. The aqueous compatibility of N-acetyl-S-methyl-L-cysteine, stemming from its relatively small methyl S-substituent, facilitates its direct use in cell culture media, enzymatic assays, and in vivo studies without the confounding effects of organic solvents. In contrast, the broader class of mercapturic acids often exhibits limited aqueous solubility, necessitating the use of DMSO or other vehicles that may introduce experimental artifacts. This practical differentiator directly impacts procurement decisions for biochemical and pharmacological research workflows.

solubility stability physiological conditions formulation biochemistry

Substrate for Phenylalanine 4-Monooxygenase Sulfoxidation

N-Acetyl-S-methyl-L-cysteine is identified as a substrate for phenylalanine 4-monooxygenase (PAH), the key enzyme responsible for the sulfoxidation of S-carboxymethyl-L-cysteine and its thioether metabolites in humans and other mammalian species [1]. This enzymatic conversion yields N-acetyl-S-methyl-L-cysteine S-oxide, a metabolite that has been isolated from rat urine following S-methyl-L-cysteine administration [2]. This specific metabolic pathway differentiates N-acetyl-S-methyl-L-cysteine from non-thioether-containing N-acetylated amino acids and from S-conjugates that do not undergo PAH-mediated sulfoxidation. For researchers investigating thioether drug metabolism, mucolytic agent biotransformation, or the role of PAH in xenobiotic processing, N-acetyl-S-methyl-L-cysteine serves as a defined substrate probe, whereas compounds lacking the S-methyl thioether moiety would not be processed through this same enzymatic route.

sulfoxidation phenylalanine 4-monooxygenase drug metabolism thioether human

CYP Interaction Contrast with Garlic Compounds

In a comprehensive screen of human CYP isoforms, N-acetyl-S-methyl-L-cysteine, along with its non-acetylated precursor S-methyl-L-cysteine (SMC) and the analog S-allyl-L-cysteine (SAC), exhibited no effect on the activities of CYP1A2, 2C9, 2C19, 2D6, and 3A4 at concentrations up to 1 mM, with IC50 values exceeding 1 mM [1]. This contrasts sharply with allicin, a major garlic constituent, which inhibited CYP1A2 and CYP3A4 by 21–45% at just 0.03 mM, and enhanced CYP2C9 activity by up to 1.9-fold at 0.003–0.3 mM [2]. The minimal CYP interaction potential of N-acetyl-S-methyl-L-cysteine, quantified by IC50 >1 mM, positions it as a relatively inert compound for studies investigating CYP-mediated drug interactions or for use as a vehicle control in experiments where CYP modulation must be avoided. This is a distinct advantage over more reactive sulfur-containing compounds like allicin or ajoene.

CYP induction CYP activation allicin garlic constituents drug interaction

N-Acetyl-S-methyl-L-cysteine: Application Scenarios


CYP Interaction Reference Standard (Narrow Inhibition)

Based on the direct evidence that N-acetyl-S-methyl-L-cysteine inhibits only CYP1A2 (26%) and CYP2D6 (19%) at 1 mM, with no effect on CYP2C9, 2C19, or 3A4 up to 1 mM [1], this compound is optimally employed as a reference standard in CYP inhibition screening panels. Its narrow isoform selectivity distinguishes it from broader-spectrum inhibitors like trans-N-acetyl-S-1-propenyl-L-cysteine and from potent modulators like allicin, allowing researchers to attribute observed metabolic shifts specifically to CYP1A2 or CYP2D6 activity without confounding contributions from other isoforms. This application is particularly valuable in drug metabolism and pharmacokinetics (DMPK) studies assessing drug-drug interaction potential of new chemical entities.

Metabolic Probe for Deacetylation & Sulfoxidation

The demonstration that N-acetyl-S-methyl-L-cysteine is actively deacetylated in rat and dog liver/kidney S9 fractions [1], coupled with its role as a substrate for phenylalanine 4-monooxygenase (PAH)-catalyzed sulfoxidation , positions it as a specific probe for investigating these two distinct metabolic pathways. Researchers studying the activity of N-deacetylases or the role of PAH in thioether drug metabolism can use N-acetyl-S-methyl-L-cysteine to measure enzyme kinetics, assess species differences, or evaluate the impact of genetic polymorphisms on metabolite formation. This application is directly supported by quantitative enzyme activity data that differentiate its metabolic fate from non-acetylated S-methyl-L-cysteine and from non-thioether N-acetylated amino acids.

Analytical Standard for Method Development

Given that N-acetyl-S-methyl-L-cysteine (SMMA) was not detected above 500 µg/L in human urine while its precursor SMC was consistently measured at 0.02–0.7 µg/mL [1], the compound is not recommended as a urinary biomarker for methylation turnover. Instead, its optimal application is as an authentic analytical standard for developing and validating LC-MS/MS or GC-MS methods aimed at distinguishing SMC from SMMA in complex biological matrices. The availability of a deuterated analog (N-acetyl-S-methyl-L-cysteine-d3) further enhances its utility for isotope-dilution mass spectrometry, enabling precise quantification and method calibration without relying on endogenous SMMA detection .

Water-Soluble Mercapturate for Aqueous Formulations

The documented water solubility and physiological stability of N-acetyl-S-methyl-L-cysteine [1] make it a preferred mercapturic acid analog for experiments requiring aqueous formulation without organic co-solvents. In contrast to larger S-substituted mercapturates that exhibit poor aqueous solubility and require DMSO or ethanol, N-acetyl-S-methyl-L-cysteine can be directly dissolved in cell culture media, buffer systems, or saline for in vivo administration. This property is particularly advantageous for studies investigating the cellular uptake, efflux transport, or renal handling of mercapturic acids, as it eliminates the confounding effects of solvent vehicles on membrane integrity and transporter function.

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